molecular formula C6H6BrNO B1438617 2-Bromo-5-methylpyridin-3-ol CAS No. 1003711-30-5

2-Bromo-5-methylpyridin-3-ol

Cat. No.: B1438617
CAS No.: 1003711-30-5
M. Wt: 188.02 g/mol
InChI Key: UWQRSWWUQJIORD-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyridin-3-ol is a chemical compound with the CAS Number: 1003711-30-5 . It has a molecular weight of 188.02 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-methyl-3-pyridinol . The InChI code is 1S/C6H6BrNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 . The InChI key is UWQRSWWUQJIORD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

2-Bromo-5-methylpyridin-3-ol serves as a precursor in the synthesis of various novel pyridine derivatives. The compound is used in palladium-catalyzed Suzuki cross-coupling reactions to produce novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. These derivatives also exhibit significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, demonstrating their potential in medical and industrial applications (Ahmad et al., 2017).

Biological Activity

Derivatives of this compound have been shown to exhibit biological activity. A particular Schiff base compound synthesized from a similar derivative demonstrated excellent antibacterial activities, highlighting the compound's potential in developing new antibacterial agents (Wang et al., 2008).

Molecular Docking and Drug Discovery

3-Amino-2-methylpyridine derivatives, related to this compound, have been identified as potential ligands for the BAZ2B bromodomain through computational methods, suggesting the compound's relevance in drug discovery and molecular docking studies. This signifies its potential role in targeted therapy and drug design (Marchand et al., 2016).

Material Chemistry and Functionalization

The compound is integral in the preparation of metal-complexing molecular rods and functionalized pyridines, which are crucial in material chemistry and electronic device fabrication. Efficient syntheses of brominated pyridines and pyrimidines demonstrate the compound's utility in creating materials with novel properties (Schwab et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-bromo-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQRSWWUQJIORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652046
Record name 2-Bromo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-30-5
Record name 2-Bromo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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